molecular formula C18H11N3O B13800835 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one

4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one

Cat. No.: B13800835
M. Wt: 285.3 g/mol
InChI Key: WYSXICZXHJMYOM-UHFFFAOYSA-N
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Description

4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C18H11N3O It is known for its unique structure, which combines elements of benzimidazole and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones can be achieved from N-substituted o-phenylenediamines and 2-alkynylbenzaldehydes through a cyclization reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, its use as a fluorescent sensor for copper ions (Cu2+) is based on the photoinduced electron transfer (PET) process . This interaction enhances the compound’s fluorescence, allowing for the detection of copper ions in various samples.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is unique due to its specific functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

15-amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one

InChI

InChI=1S/C18H11N3O/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-20-14-6-1-2-7-15(14)21(17)18(12)22/h1-9H,19H2

InChI Key

WYSXICZXHJMYOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)N

Origin of Product

United States

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